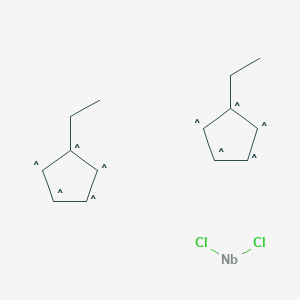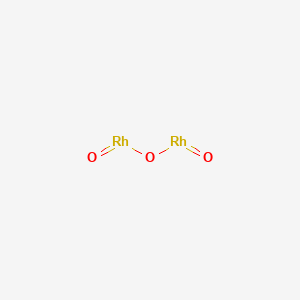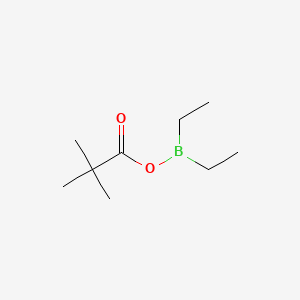
Dimethyl-di(methacroyloxy-1-ethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-di(methacroyloxy-1-ethoxy)silane, also known as 2-Propenoic acid, 2-methyl-, 1,1′-[(dimethylsilylene)bis(oxy-2,1-ethanediyl)] ester, is a silicon-based compound with the empirical formula C14H24O6Si and a molecular weight of 316.42 g/mol . This compound is primarily used as a cross-linker in the preparation of hydrogels and other polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl-di(methacroyloxy-1-ethoxy)silane is synthesized through a series of chemical reactions involving the esterification of methacrylic acid with dimethylsilylene bis(oxy-2,1-ethanediyl). The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl-di(methacroyloxy-1-ethoxy)silane undergoes various chemical reactions, including:
Polymerization: This compound is commonly used in UV-curable polymerization reactions to form cross-linked polymer networks.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methacrylic acid derivatives.
Common Reagents and Conditions
Polymerization: UV light and photoinitiators are typically used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis reaction.
Major Products Formed
Polymerization: Cross-linked polymer networks with enhanced mechanical properties.
Hydrolysis: Silanols and methacrylic acid derivatives.
Applications De Recherche Scientifique
Dimethyl-di(methacroyloxy-1-ethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the fabrication of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of dimethyl-di(methacroyloxy-1-ethoxy)silane involves its ability to form cross-linked polymer networks through polymerization reactions. The compound’s methacrylate groups participate in free radical polymerization, leading to the formation of strong covalent bonds between polymer chains . This cross-linking enhances the mechanical properties and stability of the resulting materials .
Comparaison Avec Des Composés Similaires
Dimethyl-di(methacroyloxy-1-ethoxy)silane is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
3-(Trimethoxysilyl)propyl methacrylate: Another silane-based cross-linker used in polymerization reactions.
(3-Aminopropyl)triethoxysilane: Used in the modification of surfaces and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Employed in the synthesis of epoxy resins and other polymeric materials.
This compound stands out due to its dual methacrylate functionality, which allows for more efficient cross-linking and improved material properties .
Propriétés
Formule moléculaire |
C14H24O6Si |
|---|---|
Poids moléculaire |
316.42 g/mol |
Nom IUPAC |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
Clé InChI |
OWETURSZOBVTAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)













